3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)23-20-22-17-10-5-13-3-1-2-4-16(13)19(17)27-20/h1-10H,11-12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHFXFHQNZDBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzenesulfonyl chloride with naphtho[2,1-d][1,3]thiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Biological Activity
Overview
3-(4-fluorobenzenesulfonyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propanamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a fluorobenzene moiety with sulfonyl and naphthothiazole structures, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H15FN2O3S2
- CAS Number : 895469-91-7
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on glioblastoma multiforme (GBM) cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against this aggressive cancer type. The compound's mechanism was linked to the inhibition of glycolysis, a common metabolic pathway upregulated in cancer cells.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. Its sulfonyl group may play a crucial role in forming covalent bonds with target proteins, thereby disrupting their function.
Research Applications
This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its unique structural features make it a subject of interest for developing new drugs targeting bacterial infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
